molecular formula C22H26ClNO2 B6032963 4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine

4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine

Cat. No. B6032963
M. Wt: 371.9 g/mol
InChI Key: YWHJUNYGVFGURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using a specific method. The compound's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine has been studied extensively for its potential applications in various fields of scientific research. Some of the key areas where this compound has been used include:
1. Neuroscience: This compound has been studied for its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
2. Cancer Research: 4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
3. Drug Discovery: This compound has been used in drug discovery research to develop new drugs with improved efficacy and fewer side effects.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Synthesis optimization: Future research could focus on optimizing the synthesis method of this compound to improve purity and reduce costs.
Conclusion
4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine is a compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential of this compound in drug development and other areas of scientific research.

Advantages and Limitations for Lab Experiments

4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: This compound can be synthesized with high purity, which is essential for many lab experiments.
2. Stable: 4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine is stable under a wide range of conditions, which makes it easier to handle and store.
3. Versatile: This compound can be used in a variety of lab experiments due to its potential applications in various fields of scientific research.
Some of the limitations of this compound for lab experiments include:
1. Limited solubility: 4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine has limited solubility in water, which can make it difficult to use in certain experiments.
2. Cost: This compound can be expensive to synthesize, which can be a limitation for some labs.
3. Lack of standardization: There is currently no standardized method for synthesizing this compound, which can lead to variations in purity and quality.

Future Directions

There are several future directions for research on 4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine. Some of the potential areas for future research include:
1. Development of new drugs: This compound has potential applications in drug development, and future research could focus on developing new drugs based on this compound.
2.

Synthesis Methods

4-benzyl-1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine is synthesized using a specific method that involves the reaction of piperidine with 4-chloro-3,5-dimethylphenol in the presence of a base. The resulting product is then reacted with benzyl chloroformate and triethylamine to form the final compound.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO2/c1-16-12-20(13-17(2)22(16)23)26-15-21(25)24-10-8-19(9-11-24)14-18-6-4-3-5-7-18/h3-7,12-13,19H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJUNYGVFGURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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